Mechanistic Differentiation: CDK7 Degradation vs. Catalytic Inhibition
JWZ-5-13 induces robust CDK7 protein degradation in cancer cells, a mechanism fundamentally distinct from that of ATP-competitive CDK7 inhibitors. In direct comparison, the potent CDK7 inhibitor YKL-5-167 exhibits an IC50 of 6.8 nM for kinase inhibition but does not reduce CDK7 protein levels [1]. Conversely, JWZ-5-13 achieves efficient degradation of CDK7 at concentrations as low as 5 µM, leading to a loss of both enzymatic and scaffolding functions . This event-driven pharmacology is further validated by the negative control compound (S)-JWZ-5-13, which retains CDK7 inhibitory activity (IC50 = 21.1 nM) but is completely incapable of inducing CDK7 degradation .
| Evidence Dimension | CDK7 Protein Degradation vs. Kinase Inhibition |
|---|---|
| Target Compound Data | Induces significant CDK7 degradation at 5 µM in multiple cell lines (OVCAR3, SUDHL5, Molt4, A549) |
| Comparator Or Baseline | YKL-5-167: CDK7/Cyclin H/MAT1 kinase inhibition IC50 = 6.8 nM; (S)-JWZ-5-13: CDK7 kinase inhibition IC50 = 21.1 nM, no degradation |
| Quantified Difference | JWZ-5-13 degrades CDK7, while YKL-5-167 and (S)-JWZ-5-13 only inhibit kinase activity without affecting protein levels |
| Conditions | Cellular assays in OVCAR3, SUDHL5, Molt4, and A549 cancer cell lines; CDK7/Cyclin H/MAT1 kinase activity assay |
Why This Matters
This functional differentiation is critical for researchers investigating the scaffolding role of CDK7 or seeking to overcome resistance mechanisms associated with kinase inhibition.
- [1] Ji W, Du G, Jiang J, et al. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7). European Journal of Medicinal Chemistry. 2024;276:116613. View Source
